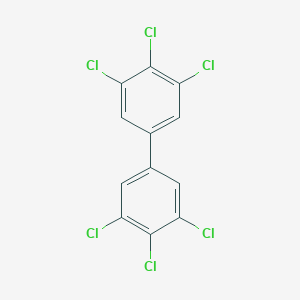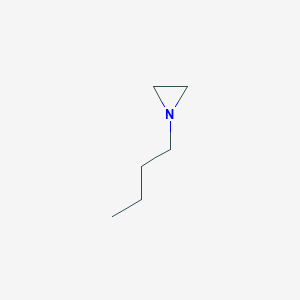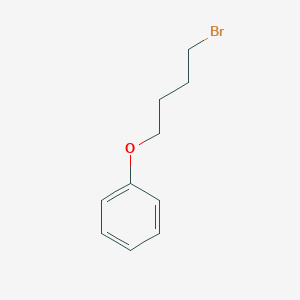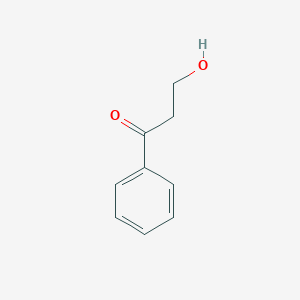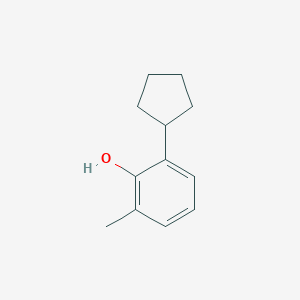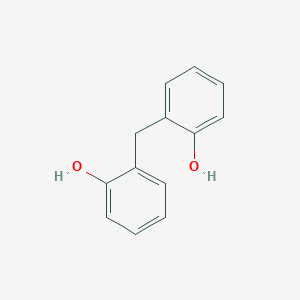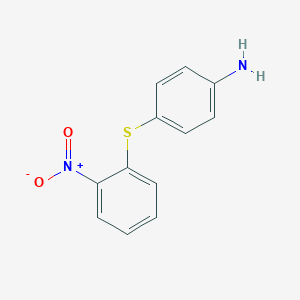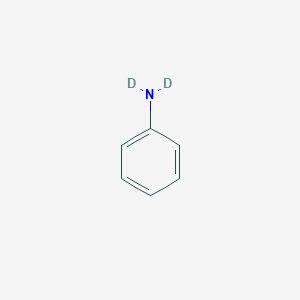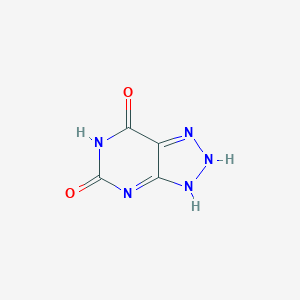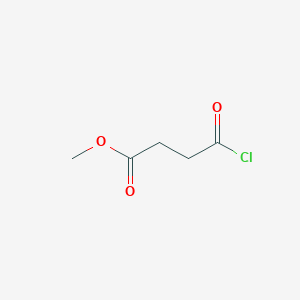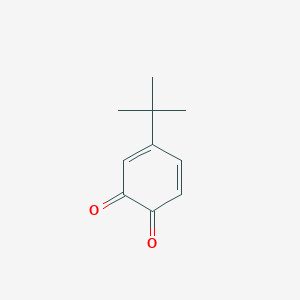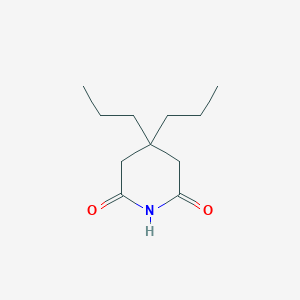
4,4-Dipropyl-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dipropyl-2,6-piperidinedione is a chemical compound that is commonly known as DPPD. It is a yellow crystalline powder that is soluble in water and ethanol. DPPD is a potent antioxidant that has been extensively studied for its ability to prevent oxidative damage in various biological systems.
作用機序
DPPD acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). It does this by donating hydrogen atoms to the free radicals, which neutralizes their reactivity. DPPD is also able to chelate metal ions, which can catalyze the production of ROS. By chelating these metal ions, DPPD is able to prevent the production of ROS.
生化学的および生理学的効果
DPPD has been shown to have a number of biochemical and physiological effects. It has been shown to prevent lipid peroxidation, which can lead to cell damage and death. DPPD has also been shown to prevent protein oxidation, which can lead to the loss of protein function. Additionally, DPPD has been shown to prevent DNA damage, which can lead to mutations and cancer.
実験室実験の利点と制限
One advantage of using DPPD in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying oxidative stress and its effects on biological systems. However, one limitation of using DPPD is its cost. DPPD is a relatively expensive compound, which can limit its use in large-scale experiments.
将来の方向性
There are a number of future directions for research on DPPD. One area of research is the development of DPPD derivatives that have improved antioxidant activity. Another area of research is the development of DPPD-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research on the potential anti-inflammatory properties of DPPD could lead to the development of new therapies for inflammatory diseases.
合成法
DPPD can be synthesized by the reaction of 4,4-dipropyl-2,5-cyclohexadien-1-one with ammonia in the presence of a palladium catalyst. The reaction proceeds through a cyclization reaction to form the piperidine ring. The resulting product is purified by recrystallization from ethanol.
科学的研究の応用
DPPD has been extensively studied for its antioxidant properties. It has been shown to prevent oxidative damage in various biological systems, including lipids, proteins, and DNA. DPPD has also been studied for its potential therapeutic applications, including its ability to prevent neurodegenerative diseases, such as Alzheimer's disease, and its anti-inflammatory properties.
特性
CAS番号 |
1132-96-3 |
|---|---|
製品名 |
4,4-Dipropyl-2,6-piperidinedione |
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChIキー |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
正規SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
その他のCAS番号 |
1132-96-3 |
同義語 |
4,4-Dipropyl-2,6-piperidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
